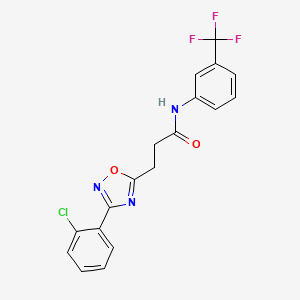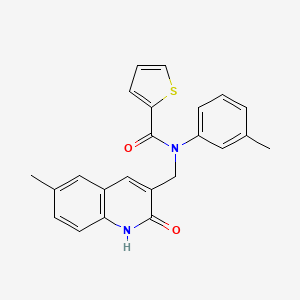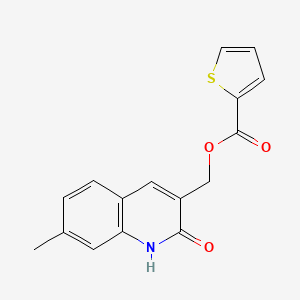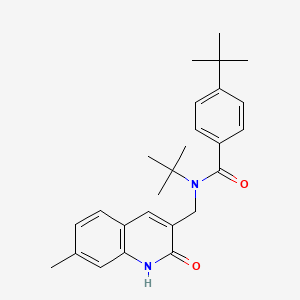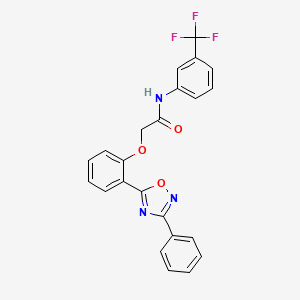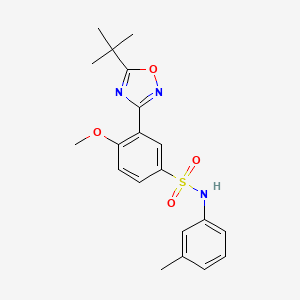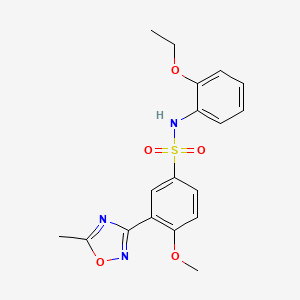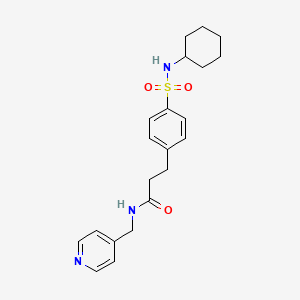
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide, also known as FPOP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPOP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes. In
作用機序
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide targets the protein-protein interactions involved in various biological processes. It binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can disrupt cellular signaling pathways and lead to the inhibition of various biological processes.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interactions between proteins involved in cell proliferation and survival. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the interactions between proteins involved in the inflammatory response. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has also been found to have neuroprotective effects by inhibiting the interactions between proteins involved in neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its specificity for protein-protein interactions, its ability to disrupt cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other cellular processes.
将来の方向性
There are several future directions for the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide. One potential direction is to further investigate its therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide and its derivatives. Additionally, further studies are needed to determine the toxicity and potential side effects of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo. Finally, the development of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide-based therapies requires further investigation into the pharmacokinetics and pharmacodynamics of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo.
合成法
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole. Finally, the target compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide is obtained by reacting 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole with 3-methoxybenzaldehyde and propanamide.
科学的研究の応用
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on the protein-protein interactions involved in various biological processes, including cancer, inflammation, and neurodegenerative diseases. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-6-4-5-12(11-13)20-16(23)9-10-17-21-18(22-25-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJFCKTAGADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

